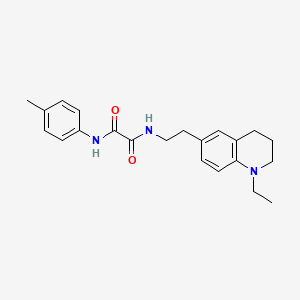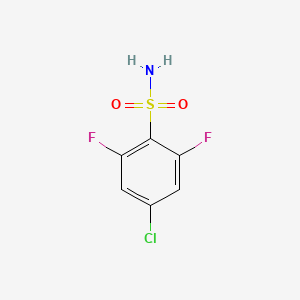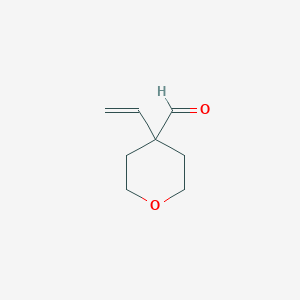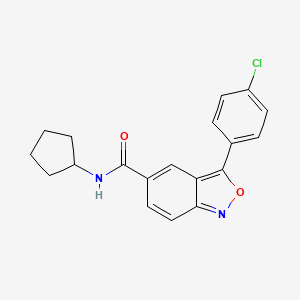![molecular formula C22H26N4O3S B2852352 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide CAS No. 886904-88-7](/img/structure/B2852352.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide” is a compound with the molecular formula C29H26N4O3S . It has a molecular weight of 510.6 g/mol . The compound is also known by the synonym F2601-0104 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
The compound has a complex structure that includes a benzimidazole ring linked to a piperidine ring via a sulfonyl group . The IUPAC name for this compound is N - [4- [4- (1 H -benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]naphthalene-1-carboxamide .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been synthesized and tested for various biological activities .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 5, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 510.17256188 g/mol . The topological polar surface area is 104 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives like this compound have been reported to exhibit significant antimicrobial properties . They can be designed to target a variety of pathogens, including bacteria and fungi, by disrupting cell wall synthesis or interfering with essential enzymes within the microbial cells .
Antitumor Activity
The structural similarity of imidazole derivatives to nucleotides allows them to interact with DNA and RNA, making them potential candidates for antitumor drugs . They may inhibit cell division or induce apoptosis in cancer cells .
Antiviral Agents
Compounds containing the imidazole ring have shown promise as antiviral agents . They can be tailored to inhibit viral replication by targeting viral enzymes or by interfering with the viral life cycle .
Anti-inflammatory Agents
The anti-inflammatory properties of imidazole derivatives are well-documented. They can be used to develop medications that reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines or other inflammatory mediators .
Proton Pump Inhibitors
Imidazole-based compounds have been utilized as proton pump inhibitors (PPIs) . These drugs are commonly prescribed for the treatment of acid-related diseases, such as gastroesophageal reflux disease (GERD), by reducing stomach acid production .
Anthelmintic Applications
These compounds can also serve as anthelmintics , which are drugs that expel parasitic worms (helminths) from the body by either paralyzing them or damaging their energy metabolism .
Antidiabetic Agents
Research has indicated that imidazole derivatives could be effective in treating diabetes by influencing the metabolic pathways associated with the disease, potentially leading to new antidiabetic medications .
CNS Agents
Due to their ability to cross the blood-brain barrier, certain imidazole derivatives are being explored for their potential applications in central nervous system (CNS) disorders, such as Alzheimer’s disease, Parkinson’s disease, and others .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylpropanamide, is a derivative of imidazole . Imidazole derivatives are known to interact with various targets, including proteins and enzymes . .
Mode of Action
The mode of action of this compound is likely related to its imidazole core. Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with proteins and enzymes, which may result in changes in cellular functions
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Pharmacokinetics
The solubility of a compound in water and other polar solvents can impact its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with imidazole derivatives , the compound could potentially have diverse molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, solvent-free conditions can be beneficial for certain reactions . .
Eigenschaften
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-15(2)22(27)23-17-7-9-18(10-8-17)30(28,29)26-13-11-16(12-14-26)21-24-19-5-3-4-6-20(19)25-21/h3-10,15-16H,11-14H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOGSTPDMPQDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)



![3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2852277.png)

![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)
![N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2852283.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)
![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)
